molecular formula C18H18FNO4 B6412468 2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid CAS No. 1261990-16-2

2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid

Cat. No.: B6412468
CAS No.: 1261990-16-2
M. Wt: 331.3 g/mol
InChI Key: ADVQBNZOYLOPHM-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a tert-butoxycarbonyl (BOC) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group with a BOC group, followed by the introduction of the fluorine atom and the carboxylic acid functionality. The BOC protection is usually achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The fluorination can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The BOC group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, often facilitated by coupling reagents like EDCI or DCC.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

    Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Major Products:

    Substitution: Derivatives with different substituents replacing the fluorine atom.

    Deprotection: 2-(3-Aminophenyl)-6-fluorobenzoic acid.

    Coupling: Amides formed from the reaction with various amines.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with biological targets such as enzymes or receptors. The BOC-protected amino group can be deprotected to reveal the active amine, which can then form hydrogen bonds or ionic interactions with the target. The fluorine atom can enhance binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

  • 2-(3-BOC-Aminophenyl)boronic acid
  • 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid
  • 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid

Uniqueness: 2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom and the BOC-protected amino group. This configuration can influence its reactivity and interaction with biological targets, making it a valuable compound in the design of selective inhibitors and therapeutic agents.

Properties

IUPAC Name

2-fluoro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVQBNZOYLOPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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